molecular formula C23H29N3O3 B2991976 N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 955774-35-3

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No.: B2991976
CAS No.: 955774-35-3
M. Wt: 395.503
InChI Key: OVWHOSFVEXZPSX-UHFFFAOYSA-N
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Description

N1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a tetrahydroquinoline moiety at the N1 position and a 4-methoxybenzyl group at the N2 position. The tetrahydroquinoline group may confer enhanced lipophilicity and binding affinity compared to simpler aromatic systems, while the 4-methoxybenzyl substituent could influence metabolic stability and electronic properties.

Properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-3-26-14-4-5-19-15-17(8-11-21(19)26)12-13-24-22(27)23(28)25-16-18-6-9-20(29-2)10-7-18/h6-11,15H,3-5,12-14,16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWHOSFVEXZPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications.

Chemical Structure and Properties

The compound's molecular formula is C18H27N3O2C_{18}H_{27}N_{3}O_{2}, with a molecular weight of 317.4 g/mol. The structure features an oxalamide group linked to a tetrahydroquinoline moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC18H27N3O2
Molecular Weight317.4 g/mol
CAS Number955609-81-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may act as an inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt), which plays a significant role in regulating Th17 cell differentiation and function. This mechanism is particularly relevant in the context of autoimmune diseases such as rheumatoid arthritis and psoriasis .

Pharmacokinetics

Recent studies have demonstrated that derivatives of tetrahydroquinoline compounds exhibit favorable pharmacokinetic profiles. For instance, one derivative showed bioavailability rates of 48.1% in mice and 32.9% in rats, significantly higher than previous compounds in the same class . This suggests that this compound may also possess similar or improved bioavailability.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation associated with autoimmune diseases. In preclinical models, it effectively diminished the severity of symptoms related to rheumatoid arthritis and psoriasis at lower doses without adverse effects .

Anticancer Potential

Emerging research suggests potential anticancer properties linked to the modulation of specific signaling pathways involved in tumorigenesis. The structural characteristics of the compound may allow it to inhibit cellular proliferation and induce apoptosis in cancer cells.

Case Studies

Case Study 1: Rheumatoid Arthritis
In a controlled study involving mouse models of rheumatoid arthritis, administration of this compound resulted in a marked decrease in joint inflammation and destruction compared to untreated controls. The compound's mechanism as an RORγt inverse agonist was confirmed through receptor binding assays.

Case Study 2: Psoriasis Treatment
Another study focused on the efficacy of the compound in treating psoriasis-like lesions in mice. Results indicated significant improvement in skin lesions and reduced inflammatory markers after treatment with this compound over a two-week period .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Binding Affinity

  • S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): This compound, a potent umami agonist, shares the oxalamide backbone but replaces the tetrahydroquinoline with a pyridin-2-yl ethyl group.
  • Compound 40 (N1-(3,5-dimethylphenyl)-N2-(6-methoxy-2-methylquinolin-4-yl)oxalamide): The quinoline moiety here is fully aromatic, differing from the tetrahydroquinoline in the target compound. This structural variation may alter solubility and metabolic pathways, as saturated rings (e.g., tetrahydroquinoline) often exhibit reduced oxidation susceptibility .
  • Regorafenib Analogues (e.g., 2c and 3c) : Ferrocenyl-modified oxalamides demonstrate anticancer activity, highlighting the impact of metal-organic groups on bioactivity. The absence of such groups in the target compound suggests divergent therapeutic applications .

Metabolic Stability and Pathways

  • This suggests that methoxy-substituted oxalamides may resist hydrolysis but undergo other transformations.

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